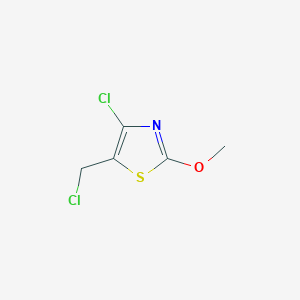

4-Chloro-5-(chloromethyl)-2-methoxy-1,3-thiazole

説明

4-Chloro-5-(chloromethyl)-2-methoxy-1,3-thiazole is a halogenated thiazole derivative characterized by a chloro group at position 4, a chloromethyl substituent at position 5, and a methoxy group at position 2. Thiazoles are sulfur- and nitrogen-containing heterocycles with broad applications in medicinal chemistry, agrochemicals, and materials science. Its synthesis typically involves cyclization and halogenation steps, though specific protocols vary depending on the target substituents .

特性

IUPAC Name |

4-chloro-5-(chloromethyl)-2-methoxy-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2NOS/c1-9-5-8-4(7)3(2-6)10-5/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPMBYIMDAAATIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(S1)CCl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-(chloromethyl)-2-methoxy-1,3-thiazole typically involves the chlorination of 2-methoxy-1,3-thiazole derivatives. One common method includes the reaction of 2-methoxy-1,3-thiazole with chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of 4-Chloro-5-(chloromethyl)-2-methoxy-1,3-thiazole can be achieved through continuous flow processes, which allow for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

化学反応の分析

Types of Reactions: 4-Chloro-5-(chloromethyl)-2-methoxy-1,3-thiazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The compound can be reduced to remove the chlorine atoms, forming less substituted thiazole derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar solvents.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed:

- Substituted thiazoles with various functional groups depending on the nucleophile used.

- Oxidized derivatives such as aldehydes or carboxylic acids.

- Reduced thiazole derivatives with fewer chlorine atoms.

科学的研究の応用

4-Chloro-5-(chloromethyl)-2-methoxy-1,3-thiazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial or antifungal agent due to its reactive chlorine atoms.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals with improved efficacy and reduced side effects.

Industry: Utilized in the production of agrochemicals, dyes, and advanced materials with specific properties.

作用機序

The mechanism of action of 4-Chloro-5-(chloromethyl)-2-methoxy-1,3-thiazole involves its interaction with various molecular targets. The chlorine atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of essential biological processes. The methoxy group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to specific targets.

類似化合物との比較

Key Differences :

| Compound | Key Reagents/Processes | Yield | Environmental Impact |

|---|---|---|---|

| Target Compound | Likely involves methoxylation and chlorination | N/A | Dependent on halogenation method |

| 2-Chloro-5-chloromethyl-1,3-thiazole | Electrolytic chlorination in HCl | High | Low (recycles HCl byproduct) |

Structural Comparison with Analogous Thiazoles

Substituent Effects

- 4-Chloromethyl-2-phenyl-1,3-thiazole (CAS 4771-31-7): Features a phenyl group at position 2, enhancing aromatic stacking but reducing electrophilicity compared to methoxy .

- 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole : A benzothiazole analog with a methoxyphenyl group, demonstrating planar geometry (dihedral angle: 8.76°) and antimicrobial activity .

- Ethyl 4-(chloromethyl)-2-[(2-methoxyethyl)amino]-1,3-thiazole-5-carboxylate: Combines chloromethyl with ester and amino groups, enabling diverse reactivity .

Electronic and Steric Effects :

- Methoxy groups are electron-donating (+M effect), increasing electron density on the thiazole ring and altering reactivity in nucleophilic substitutions.

- Chloromethyl groups are electron-withdrawing (-I effect), enhancing susceptibility to nucleophilic attack.

Corrosion Inhibition

Thiazole derivatives like 2-methoxy-1,3-thiazole and 2-aminothiazole are studied as corrosion inhibitors due to their ability to adsorb on metal surfaces via lone pairs on S/N atoms . The target compound’s dual chloro substituents may improve adsorption strength.

Bioactivity

- 5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole shows antitumoral and antimicrobial activity, attributed to methoxy groups enhancing lipophilicity and membrane penetration .

Physical and Chemical Properties

生物活性

4-Chloro-5-(chloromethyl)-2-methoxy-1,3-thiazole is a compound belonging to the thiazole family, known for its diverse biological activities. This article explores the biological activity of this compound, emphasizing its anticancer properties, enzyme inhibition capabilities, and potential therapeutic applications.

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound has shown potent activity against breast cancer cells (MCF-7 and MDA-MB-231) with IC50 values of 5.73 µM and 12.15 µM, respectively . The mechanism of action involves the inhibition of the vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis. The IC50 for this inhibition was reported at 0.093 µM, indicating a strong potential for therapeutic use in cancer treatment .

Table 1: Antiproliferative Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-Chloro-5-(chloromethyl)-2-methoxy-1,3-thiazole | MCF-7 | 5.73 | VEGFR-2 Inhibition |

| MDA-MB-231 | 12.15 | VEGFR-2 Inhibition | |

| Staurosporine | MCF-7 | 6.77 | Apoptosis Induction |

| MDA-MB-231 | 7.03 | Apoptosis Induction |

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. For example, thiazole derivatives have been investigated for their inhibitory effects on urease enzymes, which are significant in treating conditions like kidney stones and certain infections. Studies indicate that modifications to the thiazole structure can enhance inhibitory potency against these enzymes .

Table 2: Urease Inhibition Activity of Thiazole Derivatives

| Compound | IC50 (µM) |

|---|---|

| 4-Chloro-5-(chloromethyl)-2-methoxy-1,3-thiazole | TBD |

| Thiourea (Reference Compound) | 4.7455 |

Mechanistic Insights

The biological activity of thiazoles often involves multiple mechanisms:

- Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest at the G1 phase, which is essential for halting cancer cell proliferation .

- Induction of Apoptosis : The ability to trigger programmed cell death is a hallmark of effective anticancer agents. Thiazoles have demonstrated this capability in various studies .

Case Studies

Several case studies highlight the efficacy of thiazole derivatives in clinical settings:

- Breast Cancer Treatment : A study involving a thiazole derivative showed promising results in reducing tumor size in animal models while exhibiting minimal toxicity .

- Urease Inhibition : Research indicated that specific thiazole modifications led to enhanced urease inhibition compared to standard treatments, suggesting their potential in drug development for related disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。